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Compound of Interest

Compound Name: Angustifoline

Cat. No.: B1252969

Introduction: Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the
Lupinus genus. As a natural product, its structural elucidation and characterization are
fundamental for research in phytochemistry, pharmacology, and drug development. This
technical guide provides a comprehensive overview of the key spectroscopic data for
Angustifoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug
development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Angustifoline, aiding in its identification and structural confirmation. The compound
has a molecular formula of C14H22N20 and a molecular weight of 234.34 g/mol [1].

Table 1: Mass Spectrometry Data for Angustifoline
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. .. Key Fragments
Technique lonization Mode (mi2) Reference
m/z

234 [M]*, 193, 150,
EIMS Electron Impact 137 (base peak), 136, [2]
110, 98

Precursor: 235.1805
LC-ESI-ITFT ESI (HCD) [M+H]*; Fragments: [3]
217.1693, 193.1332

The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234,
consistent with the molecular weight of Angustifoline[2]. The fragmentation pattern is
characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides
an exact mass that is crucial for molecular formula determination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules like Angustifoline. *H and 3C NMR provide detailed information about the
carbon-hydrogen framework.

1H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and
stereochemistry of hydrogen atoms in the molecule. The data presented below is based on
assignments reported in the literature.

Table 2: *H NMR Chemical Shift Assignments for Angustifoline
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Proton Assignment Chemical Shift (8) ppm Multiplicity
H-2 4.92 d

H-3 6.87 d

H-6 3.41 ddd

H-10a 3.13 dad

H-10pB 3.17 d

H-17a 2.35 dd

H-17pB 2.90 dd

H-5a 2.64 t

Note: Data is derived from literature reports on related compounds and may vary slightly based
on solvent and experimental conditions[2]. A specific signal for an angustifoline proton has
been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in
another study.

13C NMR Data

While specific, fully assigned experimental 13C NMR data for Angustifoline was not available
in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be
predicted based on the known structure. These predictions are valuable for preliminary analysis
of experimental spectra.

Table 3: Predicted *3*C NMR Chemical Shift Ranges for Angustifoline

Carbon Type Expected Chemical Shift (d) ppm
C=0 (Lactam) 160 - 175

C=C (Vinyl) 110 - 140

C-N (Aliphatic) 40 - 65

CH, CHz, CHs (Aliphatic) 15 - 50
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Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of
Angustifoline is characterized by absorptions corresponding to its key structural features,
including the lactam ring and the quinolizidine core.

Table 4: Characteristic IR Absorption Bands for Angustifoline

Wavenumber . . . .
( ) Vibration Type Functional Group Intensity
cm-
Secondary Amine )
~3400-3200 N-H Stretch Medium
(NH)
~3080 C-H Stretch sp2 C-H (Vinyl) Medium
~2950-2850 C-H Stretch sp3 C-H (Alkyl) Strong
trans-Quinolizidine C- )
2850-2700 Bohlmann Bands H Medium-Weak
~1640 C=0 Stretch Lactam Carbonyl Strong
~1620 C=C Stretch Alkene Medium

The presence of "Bohlmann bands" between 2850-2700 cm~1 is characteristic of a trans-fused
quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and
adjacent axial C-H bonds|[2]. The strong absorption around 1640 cm~1 is indicative of the
lactam carbonyl group|[2].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following sections outline
generalized experimental protocols for the analysis of natural products like Angustifoline.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Angustifoline
sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,
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CDCls; or methanol-ds, CD30OD) in a 5 mm NMR tube. Ensure complete dissolution.

 Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of
400 MHz or higher for protons.

* 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be
averaged to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a greater number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to
differentiate between CH, CHz, and CHs signals.

e 2D NMR Experiments: For unambiguous assignment, acquire 2D NMR spectra, including
COSY (Correlation Spectroscopy) to establish *H-1H connectivities, and HSQC
(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond
Correlation) to determine *H-13C one-bond and long-range correlations, respectively.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be
necessary to increase volatility.

 Instrumentation: Employ a mass spectrometer coupled to a separation technique, such as
Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-
MS/MS).

 lonization: For GC-MS, Electron Impact (El) is a common ionization method that provides
characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray
lonization (ESI) are typically used to observe the protonated molecule [M+H]* with minimal
fragmentation.
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Analysis: In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500
amu). For tandem MS (MS/MS), the precursor ion (e.g., [M+H]") is selected and fragmented
using Collision-Induced Dissociation (CID) to obtain structural information from the resulting
product ions.

IR Spectroscopy Protocol

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method can be
used. A small amount of sample is finely ground with dry KBr and pressed into a transparent
disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires
minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm~1. A
background spectrum of the empty sample compartment (or pure KBr for pellets) should be
recorded and automatically subtracted from the sample spectrum.

Data Analysis: Identify the wavenumbers (cm~1) of the major absorption bands and correlate
them with specific functional groups and structural features of the molecule.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like

Angustifoline is crucial. It involves a multi-technique approach where data from each method

is integrated to build a complete structural picture.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of Angustifoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Angustifoline: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252969#spectroscopic-data-of-angustifoline-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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